molecular formula C10H15NO2 B494668 2-(2-Ethoxyethoxy)aniline CAS No. 3062-48-4

2-(2-Ethoxyethoxy)aniline

Cat. No.: B494668
CAS No.: 3062-48-4
M. Wt: 181.23g/mol
InChI Key: ICMXWLOUBUAMKW-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)aniline: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of aniline, where the amino group is substituted with a 2-(2-ethoxyethoxy) group. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-(2-ethoxyethoxy)ethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the ethoxyethoxy group, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Ethoxyethoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The amino group in this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Typical reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, controlled temperature and pressure.

Major Products Formed:

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, reduced derivatives.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

Chemistry: 2-(2-Ethoxyethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It may also be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In industrial applications, this compound is utilized in the production of polymers, resins, and coatings. It can also be used as a stabilizer or additive in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    2-(2-Methoxyethoxy)aniline: Similar structure with a methoxy group instead of an ethoxy group.

    2-(2-Propoxyethoxy)aniline: Similar structure with a propoxy group instead of an ethoxy group.

    2-(2-Butoxyethoxy)aniline: Similar structure with a butoxy group instead of an ethoxy group.

Uniqueness: 2-(2-Ethoxyethoxy)aniline is unique due to its specific ethoxyethoxy substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in synthesis, research, and industry.

Biological Activity

2-(2-Ethoxyethoxy)aniline, also known as this compound hydrochloride, is an organic compound with the molecular formula C12_{12}H17_{17}N O2_2 and a molecular weight of approximately 217.7 g/mol. This compound features an aniline structure modified with a 2-ethoxyethoxy substituent, which is believed to influence its biological properties. While specific biological activity data for this compound is limited, related compounds often exhibit significant pharmacological activities.

Structural Characteristics

The addition of the ethoxyethoxy group enhances the solubility and bioavailability of the compound compared to unsubstituted anilines. The electron-donating nature of this substituent increases the reactivity of the amine group, potentially leading to varied interactions with biological targets.

Compound Name Molecular Formula Unique Features
This compoundC12_{12}H17_{17}N O2_2Ethoxyethoxy group enhances solubility and reactivity
4-(2-Ethoxyethoxy)anilineC13_{13}H19_{19}N O2_2Longer ethoxy chain; different solubility profile
3-(2-Ethoxyethoxy)anilineC12_{12}H17_{17}N O2_2Different substitution pattern; distinct biological activity
2-(Ethoxy)anilineC10_{10}H15_{15}N OLacks additional ethylene glycol units; simpler structure

Pharmacological Activity

Anilines are known for their potential in medicinal chemistry, particularly in areas such as:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties.
  • Antioxidant Properties : Some derivatives can act as antioxidants, protecting cells from oxidative stress.
  • Cytotoxicity : Certain aniline derivatives have shown cytotoxic effects against cancer cell lines.

Although specific studies on this compound are scarce, its structural similarity to other active compounds suggests potential pharmacological applications.

Case Studies and Research Findings

  • Toxicological Studies :
    • Research indicates that compounds similar to this compound can act as irritants. The presence of the ethoxyethoxy group may enhance skin permeability, which is relevant for evaluating dermal exposure risks .
  • Proteomics Applications :
    • The compound has been utilized in proteomics studies due to its unique properties. Its ability to modify protein interactions can be pivotal in understanding various biochemical pathways .
  • Comparative Analysis with Related Compounds :
    • Studies have shown that structural modifications in anilines significantly alter their biological activities. For instance, compounds with longer ethylene glycol chains have different solubility profiles and biological interactions .

Properties

IUPAC Name

2-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMXWLOUBUAMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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